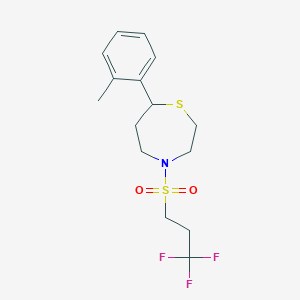

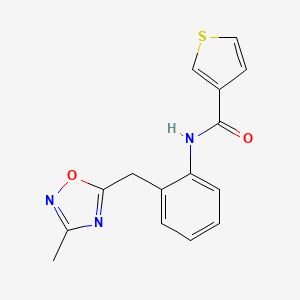

![molecular formula C23H23N5O2S B2375374 N1-(2-etilfenil)-N2-(2-(2-(m-tolil)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)oxalamida CAS No. 894041-21-5](/img/structure/B2375374.png)

N1-(2-etilfenil)-N2-(2-(2-(m-tolil)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)oxalamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.

BenchChem offers high-quality N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Materiales amorfos y formación de vidrio

Se ha investigado la síntesis y la estructura cristalina de este compuesto . Cabe destacar que la alquilación del anillo fenilo con un grupo etilo interrumpe la conformación plana de la molécula debido a la repulsión estérica. Como resultado, se forma un heterosintión ácido-piridina en la estructura cristalina. Además, este compuesto demuestra una excelente capacidad de formación de vidrio, formando una fase amorfa estable tras la extinción de la fusión. La unión de hidrógeno ácido-piridina en el estado amorfo contribuye a esta propiedad. La comprensión de esta formación de vidrio es crucial para aplicaciones en desarrollo de fármacos, optoelectrónica y otros campos.

Catálisis y síntesis de 1,2,3-triazol

Si bien los estudios específicos sobre las propiedades catalíticas de este compuesto son escasos, vale la pena explorar su potencial en catálisis. Los triazoles son compuestos versátiles con aplicaciones en química medicinal, ciencia de materiales y agroquímicos. Investigar si la N1-(2-etilfenil)-N2-(2-(2-(m-tolil)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)oxalamida puede servir como catalizador para la síntesis de 1,2,3-triazol podría dar resultados interesantes .

Actividad biológica y desarrollo de fármacos

Aunque los estudios biológicos directos sobre este compuesto son limitados, sus características estructurales sugieren una posible bioactividad. Los investigadores podrían explorar sus interacciones con dianas biológicas utilizando técnicas como el análisis de infrarrojo por transformada de Fourier (FTIR), la resonancia magnética nuclear de protones (1H NMR) y la espectrometría de masas. Los estudios de modelado molecular pueden proporcionar información sobre sus modos de unión y posibles aplicaciones farmacológicas .

Mecanismo De Acción

Target of Action

Similar compounds with a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been studied for their antitumor activity . Therefore, it is plausible that this compound may also target cancer cells.

Mode of Action

Compounds with similar structures have been shown to exhibit excellent anticancer properties . This suggests that the compound may interact with its targets, possibly cancer cells, leading to changes that inhibit the growth or proliferation of these cells.

Biochemical Pathways

Given its potential anticancer properties , it may be involved in pathways related to cell growth and proliferation. The compound could potentially interfere with these pathways, leading to a decrease in cancer cell growth.

Result of Action

Based on the potential anticancer properties of similar compounds , it can be inferred that the compound may lead to a decrease in cancer cell growth or proliferation.

Propiedades

IUPAC Name |

N'-(2-ethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-3-16-8-4-5-10-19(16)25-22(30)21(29)24-12-11-18-14-31-23-26-20(27-28(18)23)17-9-6-7-15(2)13-17/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,29)(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFSOSAHSSDIHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2375294.png)

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2375295.png)

![Ethyl 2-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2375302.png)

![6-(4-Chlorophenyl)-2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2375303.png)

![N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide](/img/structure/B2375305.png)

![Ethyl 4-bromo-5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2375307.png)

![N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375308.png)

![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2375312.png)